![molecular formula C18H22S2 B12516879 1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) CAS No. 700793-85-7](/img/structure/B12516879.png)

1,1'-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

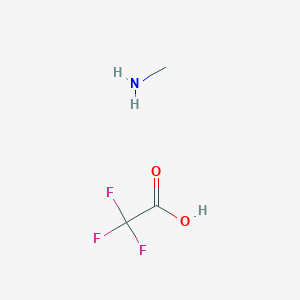

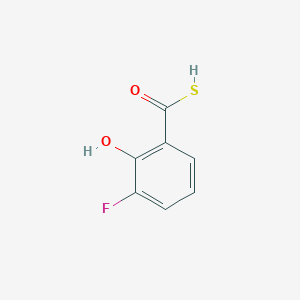

1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) es un compuesto orgánico caracterizado por la presencia de dos grupos 3,4-dimetilbenceno conectados por un puente disulfuro a través de enlaces metileno

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) típicamente implica la reacción de cloruro de 3,4-dimetilbencilo con disulfuro de sodio. La reacción se lleva a cabo en un solvente orgánico como tetrahidrofurano (THF) bajo condiciones de reflujo. El esquema general de reacción es el siguiente:

2C8H9Cl+Na2S2→C18H22S2+2NaCl

Métodos de Producción Industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) experimenta varias reacciones químicas, que incluyen:

Oxidación: El puente disulfuro puede oxidarse para formar sulfóxidos o sulfonas.

Reducción: El enlace disulfuro puede reducirse a tioles utilizando agentes reductores como dithiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Los anillos de benceno pueden sufrir reacciones de sustitución aromática electrofílica, como la nitración o la halogenación.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Dithiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en solventes acuosos u orgánicos.

Sustitución: Nitración usando una mezcla de ácido nítrico (HNO₃) y ácido sulfúrico (H₂SO₄); halogenación usando bromo (Br₂) o cloro (Cl₂) en presencia de un catalizador ácido de Lewis.

Principales Productos Formados

Oxidación: Sulfóxidos o sulfonas.

Reducción: Tioles.

Sustitución: Derivados nitro o halogenados de los anillos de benceno.

4. Aplicaciones en Investigación Científica

1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) tiene varias aplicaciones en investigación científica:

Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.

Biología: Estudiado por su posible papel en la biología redox debido a la presencia del enlace disulfuro.

Medicina: Investigado por su posible uso en sistemas de administración de fármacos y como precursor para productos farmacéuticos.

Industria: Utilizado en la producción de polímeros y materiales con propiedades específicas.

Aplicaciones Científicas De Investigación

1,1’-[Disulfanediylbis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in redox biology due to the presence of the disulfide bond.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific properties.

Mecanismo De Acción

El mecanismo de acción de 1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) implica la interacción de su enlace disulfuro con varios objetivos moleculares. El enlace disulfuro puede sufrir reacciones redox, influyendo en los estados redox celulares y las vías de señalización. Los anillos de benceno del compuesto pueden participar en interacciones π-π, afectando el reconocimiento molecular y la unión.

Comparación Con Compuestos Similares

Compuestos Similares

- 1,1'-[Disulfanediylbis(metileno)]bis(4-fluorobenceno)

- 1,1'-[Disulfanediylbis(metileno)]bis(2,4,6-trimetilbenceno)

- 1,1'-[Disulfanediylbis(oximetileno)]bis(4-clorobenceno)

Singularidad

1,1'-[Disulfanediylbis(metileno)]bis(3,4-dimetilbenceno) es único debido a la presencia de sustituyentes 3,4-dimetil en los anillos de benceno, que pueden influir en su reactividad química y propiedades físicas. La disposición específica de estos sustituyentes puede afectar las interacciones del compuesto con otras moléculas y su estabilidad general.

Propiedades

Número CAS |

700793-85-7 |

|---|---|

Fórmula molecular |

C18H22S2 |

Peso molecular |

302.5 g/mol |

Nombre IUPAC |

4-[[(3,4-dimethylphenyl)methyldisulfanyl]methyl]-1,2-dimethylbenzene |

InChI |

InChI=1S/C18H22S2/c1-13-5-7-17(9-15(13)3)11-19-20-12-18-8-6-14(2)16(4)10-18/h5-10H,11-12H2,1-4H3 |

Clave InChI |

ARWBWIXETCAWQB-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=C(C=C1)CSSCC2=CC(=C(C=C2)C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)

![4-[3-(Benzyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12516825.png)

![2-[(4-ethylsulfonylphenyl)methyl]-6-fluoro-5-[2-(trifluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B12516837.png)

![3-Butyn-2-ol, 2-methyl-4-[5'-[(trimethylsilyl)ethynyl][2,2'-bipyridin]-5-yl]-](/img/structure/B12516845.png)

![3-[1-(4-amino-2-fluorobut-2-en-1-yl)-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B12516848.png)

![(NE)-N-(2-methyl-5,7,8,9,10,11-hexahydrocycloocta[b]indol-6-ylidene)hydroxylamine](/img/structure/B12516850.png)

![[Ir(dFCF3ppy)2-(5,5trade mark-dCF3bpy)]PF6](/img/structure/B12516852.png)